molecular formula C3H9ClN2O B6181641 N'-methylacetohydrazide hydrochloride CAS No. 74902-94-6

N'-methylacetohydrazide hydrochloride

Cat. No.: B6181641
CAS No.: 74902-94-6
M. Wt: 124.6
InChI Key:
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Description

N’-methylacetohydrazide hydrochloride is an organic compound with the molecular formula C₃H₉ClN₂O. It is a derivative of hydrazine and is commonly used in various chemical syntheses. This compound is known for its stability at room temperature and its solubility in common organic solvents such as ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-methylacetohydrazide hydrochloride can be synthesized through the reaction of methyl acetate with hydrazine, followed by the subsequent reaction of the resulting product with nitrous acid. The reaction typically proceeds at room temperature, and the product is purified by recrystallization using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of N’-methylacetohydrazide hydrochloride involves the use of large-scale reactors where methyl acetate and hydrazine are reacted under controlled conditions. The reaction mixture is then treated with nitrous acid, and the product is isolated and purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

N’-methylacetohydrazide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides.

Mechanism of Action

The mechanism of action of N’-methylacetohydrazide hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydrazine moiety allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-methylacetohydrazide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. Its methyl group enhances its solubility in organic solvents and its ability to participate in various chemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-methylacetohydrazide hydrochloride' involves the reaction of methylhydrazine with acetyl chloride to form N-acetylhydrazine, which is then reacted with formaldehyde to form N-acetyl-N'-methylhydrazine. This compound is then treated with hydrochloric acid to form 'N'-methylacetohydrazide hydrochloride.", "Starting Materials": [ "Methylhydrazine", "Acetyl chloride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Methylhydrazine is reacted with acetyl chloride in the presence of a base such as triethylamine to form N-acetylhydrazine.", "N-acetylhydrazine is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to form N-acetyl-N'-methylhydrazine.", "N-acetyl-N'-methylhydrazine is then treated with hydrochloric acid to form 'N'-methylacetohydrazide hydrochloride." ] }

CAS No.

74902-94-6

Molecular Formula

C3H9ClN2O

Molecular Weight

124.6

Purity

95

Origin of Product

United States

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